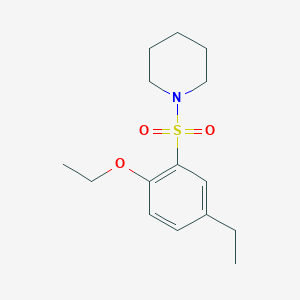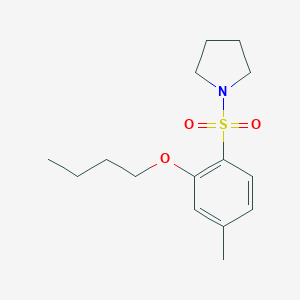
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether, also known as EPPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. EPPS is a sulfonated phenyl ether that has been used in various applications, including as a buffer in biochemical and physiological experiments.
Mécanisme D'action
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether acts as a buffer by maintaining the pH of the solution within a narrow range. It achieves this by accepting or donating protons depending on the pH of the solution. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has a pKa value of 8.0, which is close to the physiological pH range, making it an effective buffer for biological samples.
Biochemical and Physiological Effects
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have minimal effects on biological samples, making it an ideal buffer for experiments involving sensitive samples. It has been used in various experiments, including cell culture, enzyme assays, and electrophoresis. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has been shown to have no significant effect on cell viability or proliferation, making it a safe buffer for use in cell-based experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has several advantages for lab experiments. It has a high buffering capacity, making it effective in maintaining the pH of the solution within a narrow range. It has minimal effects on biological samples and has been shown to be a safe buffer for use in cell-based experiments. However, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has some limitations. It has a limited solubility in water, and its solubility decreases with increasing pH. This can limit its use in experiments involving high pH solutions. Additionally, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has a high UV absorbance at 260 nm, which can interfere with experiments involving nucleic acids.
Orientations Futures
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has several potential future directions. It can be modified to improve its solubility in water and reduce its UV absorbance at 260 nm. Additionally, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether can be used in combination with other buffers to enhance its buffering capacity and reduce its limitations. Further research can also be conducted to explore the potential applications of Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether in other areas, such as drug delivery and nanotechnology.
Conclusion
In conclusion, Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether is a sulfonated phenyl ether that has gained significant attention in the scientific community due to its unique properties. It has been used as a buffer in biochemical and physiological experiments and has several advantages for lab experiments. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has minimal effects on biological samples and has been shown to be a safe buffer for use in cell-based experiments. However, it has some limitations, including its limited solubility in water and high UV absorbance at 260 nm. Further research can be conducted to explore the potential applications of Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether in other areas and improve its properties.
Méthodes De Synthèse
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethylphenol with piperidine in the presence of sulfuric acid, followed by the addition of ethyl chloroformate to form the final product. The yield of Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether obtained using this method is high, making it a cost-effective and practical approach for large-scale production.
Applications De Recherche Scientifique
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has been widely used as a buffer in biochemical and physiological experiments due to its unique properties. It has been shown to have a high buffering capacity in the physiological pH range, making it ideal for use in experiments involving biological samples. Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether has also been used as a buffer in electrophoresis, protein purification, and enzyme assays.
Propriétés
Nom du produit |
Ethyl 4-ethyl-2-(1-piperidinylsulfonyl)phenyl ether |
|---|---|
Formule moléculaire |
C15H23NO3S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-(2-ethoxy-5-ethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-3-13-8-9-14(19-4-2)15(12-13)20(17,18)16-10-6-5-7-11-16/h8-9,12H,3-7,10-11H2,1-2H3 |
Clé InChI |
QDYCKGJHTBSWJM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
SMILES canonique |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















